2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride
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Overview
Description
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride is a synthetic organic compound characterized by the presence of a benzylamino group, a trifluoromethyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride typically involves the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent under controlled conditions.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety, which is achieved through a series of reactions including oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.
Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Electrophiles: Halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-3,3,3-trifluoro-2-methylpropanoic acid: Lacks the benzyl group, resulting in different chemical properties.
2-(Benzylamino)-3,3,3-trifluoropropanoic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
2-(Benzylamino)-2-methylpropanoic acid: Does not contain the trifluoromethyl group, leading to different biological activities.
Uniqueness
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride is unique due to the combination of its benzylamino, trifluoromethyl, and propanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-10(9(16)17,11(12,13)14)15-7-8-5-3-2-4-6-8;/h2-6,15H,7H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNULZHQPBWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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